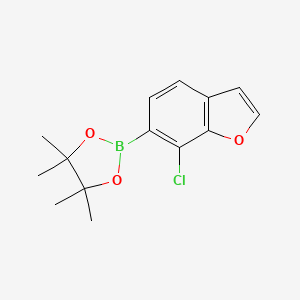

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features a benzofuran ring substituted with a chlorine atom at the 7-position and a dioxaborolane group at the 2-position, making it a unique and potentially valuable compound for various applications.

Méthodes De Préparation

The synthesis of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 7-chlorobenzofuran, which can be obtained through the cyclization of appropriate precursors.

Formation of Dioxaborolane Group: The dioxaborolane group is introduced through a reaction with a boronic acid derivative under specific conditions.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Applications De Recherche Scientifique

The compound 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has garnered attention for its unique structural properties and potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The benzofuran structure is known to interact with DNA and inhibit cancer cell proliferation. Studies have shown that derivatives can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. The chlorinated benzofuran derivative is particularly effective against Gram-positive bacteria. This is attributed to its ability to penetrate bacterial membranes and disrupt vital cellular functions .

Material Science

Fluorescent Materials:

The unique structural characteristics allow this compound to be used in the development of fluorescent materials. Its twisted molecular conformation enables solid-state fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry:

In polymer science, derivatives of this compound can be utilized as cross-linking agents or as part of polymer matrices to enhance mechanical properties and thermal stability. The dioxaborolane group facilitates reactions with various functional groups in polymer synthesis .

Environmental Applications

Environmental Monitoring:

The compound's reactivity allows it to function as a sensor for detecting environmental pollutants. Its ability to form stable complexes with heavy metals makes it a potential candidate for environmental remediation strategies .

Pesticide Development:

Research into the use of similar compounds in agrochemicals suggests potential applications as environmentally friendly pesticides. The benzofuran moiety can enhance bioactivity while minimizing toxicity to non-target organisms .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzofuran derivatives, including those similar to our compound. It was found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

Case Study 2: Material Science Innovations

Research highlighted in Advanced Materials demonstrated the use of dioxaborolane derivatives in developing new fluorescent polymers that exhibited enhanced stability and brightness compared to traditional materials.

Case Study 3: Environmental Sensors

A recent study focused on the environmental applications of benzofuran derivatives showed promising results in detecting lead ions in water samples using modified dioxaborolane structures as sensors.

Mécanisme D'action

The mechanism of action of 2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to its biological effects.

Comparaison Avec Des Composés Similaires

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other benzofuran derivatives:

Similar Compounds: Examples include 2-(7-Bromobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(7-Iodobenzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Activité Biologique

2-(7-Chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a dioxaborolane ring structure attached to a chlorobenzofuran moiety. This unique configuration contributes to its reactivity and biological properties. The presence of boron in its structure is significant as boron compounds are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Boron compounds often act as enzyme inhibitors. Studies have shown that they can inhibit various proteases and other enzymes critical in disease pathways .

- Antimicrobial Properties : Research indicates that organoboron compounds exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of rising antibiotic resistance.

- Fluorescent Properties : The compound's ability to emit fluorescence under specific conditions suggests potential applications in bioimaging and as a fluorescent probe in biological systems .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of similar organoboron compounds and found that they could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

- Antibacterial Efficacy : In vitro tests demonstrated that derivatives of boronic acids exhibited significant antibacterial activity against Gram-positive bacteria. The structure of this compound may enhance this activity due to its unique substituents .

- Mechanistic Insights : Investigations into the compound's interaction with biological targets revealed that it could bind to specific active sites on enzymes, thereby inhibiting their function. This was particularly noted in protease inhibition studies where structural analogs were tested .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-7-8-17-12(9)11(10)16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIDGPAIPCKOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)C=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154740-86-9 | |

| Record name | 2-(7-chloro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.